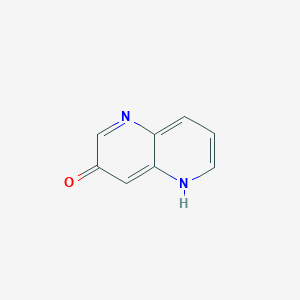

1,5-Naphthyridin-3-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-4-8-7(10-5-6)2-1-3-9-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZYFHZVBGCOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501324 | |

| Record name | 1,5-Naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14756-78-6 | |

| Record name | 1,5-Naphthyridin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14756-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Naphthyridin 3 Ol and Its Derivatives

Classical Cyclization Reactions in 1,5-Naphthyridine (B1222797) Synthesismdpi.comvulcanchem.comresearchgate.netnih.gov

Cyclization reactions are fundamental to the synthesis of 1,5-naphthyridines. nih.gov These reactions typically involve the formation of one of the pyridine (B92270) rings by building it onto a pre-existing pyridine ring. Well-established methods like the Skraup reaction, Friedländer condensation, and Gould-Jacobs reaction are prominent examples of these cyclization strategies. nih.govencyclopedia.pub

Skraup Reaction Adaptations and Modified Protocolsmdpi.comvulcanchem.comresearchgate.netresearchgate.net

The Skraup reaction is a classic method for synthesizing quinolines and has been effectively adapted for the preparation of 1,5-naphthyridine and its derivatives. smolecule.com The reaction involves the cyclization of an aminopyridine with glycerol (B35011) in the presence of an acid and an oxidizing agent. researchgate.netnih.gov

The reaction of 3-aminopyridine (B143674) with glycerol is a direct application of the Skraup synthesis to produce the 1,5-naphthyridine core. mdpi.comresearchgate.netnih.gov This process has been a cornerstone in the synthesis of this heterocyclic system.

Various catalytic and oxidizing systems have been employed to improve the efficiency and reproducibility of the Skraup reaction for 1,5-naphthyridine synthesis. mdpi.com These include a range of reagents that facilitate the cyclization and subsequent aromatization steps.

A notable development is the use of iodine as a catalyst in a dioxane/water mixture, which offers good yields and allows for the catalyst to be recovered and reused. mdpi.com Another effective oxidant is m-nitrobenzenesulfonic acid sodium salt (m-NO2PhSO3Na), which has been reported to provide higher and more reproducible yields compared to iodine. mdpi.com Other oxidizing agents that have been utilized include sodium nitrite (B80452) (NaNO2), potassium iodide (KI), potassium iodate (B108269) (KIO3), manganese dioxide (MnO2), and potassium permanganate (B83412) (KMnO4). mdpi.com

Below is a table summarizing various catalytic systems used in Skraup-type reactions for the synthesis of 1,5-naphthyridine derivatives.

| Catalyst/Oxidant | Solvent System | Yield (%) | Recyclability | Key Advantages |

| Iodine (I₂) | Dioxane/Water (1:1) | 45-50 | Up to 5 times | Cost-effective, good reproducibility |

| m-NO₂PhSO₃Na | Various | 45-50 | Not specified | Higher and more reproducible yields than I₂ |

Table 1: Catalytic Systems in Skraup-type Reactions

Synthesis from 3-Aminopyridines and Glycerol

Friedländer Condensation Approaches for 1,5-Naphthyridine Scaffoldsvulcanchem.comresearchgate.netresearchgate.net

The Friedländer condensation is another versatile method for constructing the 1,5-naphthyridine ring system. nih.govresearchgate.net This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or ester. researchgate.net In the context of 1,5-naphthyridine synthesis, a 2-aminonicotinaldehyde or a related derivative serves as the starting material. smolecule.com This approach is particularly useful for creating substituted 1,5-naphthyridines.

Gould-Jacobs Reaction and its Applicationsmdpi.comvulcanchem.com

The Gould-Jacobs reaction provides a pathway to 4-hydroxy-1,5-naphthyridine derivatives, which can be precursors to other functionalized 1,5-naphthyridines. mdpi.comwikipedia.org The reaction proceeds through the condensation of an aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.orgd-nb.info

A key step in the Gould-Jacobs synthesis of 1,5-naphthyridines is the condensation of 3-aminopyridine with diethyl methylenemalonate. mdpi.comvulcanchem.com This is followed by a thermal cyclization to form the 1,5-naphthyridine skeleton. mdpi.com This methodology has been successfully applied to produce various 1,5-naphthyridine derivatives. mdpi.com

Multikilogram Scale Synthesis

The large-scale synthesis of 1,5-naphthyridine derivatives is critical for their application in pharmaceutical development. A notable example is the multikilogram scale synthesis of 6-ethoxy-4-oxo-1,4-dihydro- mdpi.comresearchgate.netnaphthyridine-3-carboxylic acid benzylamide, a derivative that acts as a partial agonist at the GABA receptor. researchgate.netsmolecule.com The primary challenge in this synthesis was the purification of the final product due to its high insolubility. researchgate.netsmolecule.com The process also involved a high-temperature cyclization step to form the quinolone ring system. smolecule.com

The synthesis begins with the condensation of 5-ethoxy-3-aminopyridine with diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization and subsequent amidation to yield the target compound. nih.govmdpi.com Researchers developed effective extraction conditions using a tetrahydrofuran (B95107) (THF)/water system with an inorganic salt to remove impurities, thus avoiding the need for chromatographic purification and enabling the preparation of several kilograms of the sterile crystalline product. acs.org

Table 1: Key Steps in the Multikilogram Synthesis of a 1,5-Naphthyridine Derivative

| Step | Reactants | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|---|

| 1. Condensation | 5-Ethoxy-3-aminopyridine, Diethyl ethoxymethylenemalonate | Heat | Diethyl ((5-ethoxypyridin-3-yl)aminomethylene)malonate | Forms the key intermediate for cyclization. |

| 2. Cyclization | Diethyl ((5-ethoxypyridin-3-yl)aminomethylene)malonate | High Temperature (e.g., in Dowtherm A) | Ethyl 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | High temperature is necessary for ring closure. |

| 3. Amidation | Ethyl 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, Benzylamine | Heat | 6-Ethoxy-4-oxo-1,4-dihydro- mdpi.comresearchgate.netnaphthyridine-3-carboxylic acid benzylamide | Forms the final product. |

| 4. Purification | Crude Product | THF/water with inorganic salt | Pure Product | Circumvents insolubility issues for purification without chromatography. acs.org |

Semmler-Wolff Rearrangement

The Semmler–Wolff rearrangement provides a pathway to aminonaphthyridines through an aromatization reaction. This method has been successfully applied to synthesize 3,4-dihydrobenzo[c] mdpi.comresearchgate.netnaphthyridin-2(1H)-ones. researchgate.netnih.gov The reaction proceeds by treating oximes of fused pyrrolidinones with acid. researchgate.netresearchgate.net

The mechanism involves the formation of a stabilized N-acyliminium salt intermediate, which then undergoes rearrangement and opening of the lactam ring to yield the fused dihydro-1,5-naphthyridinone structure in good yields. nih.gov This transposition offers a valuable route to complex, fused 1,5-naphthyridine systems that can serve as precursors for further functionalization. researchgate.netresearchgate.net While the classic reaction uses harsh acidic conditions, modern variations using palladium catalysts have been developed to improve yields and substrate scope for related transformations. nih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of the 1,5-naphthyridine skeleton, offering high efficiency and stereochemical control. nih.gov These reactions, including [4+2] and [3+2] variants, allow for the assembly of the core heterocyclic structure from simpler acyclic or heterocyclic precursors. smolecule.comnih.gov Both inter- and intramolecular versions of these reactions have been extensively developed.

Inter- and Intramolecular Cycloaddition Processes

Intramolecular cycloadditions are particularly effective for creating fused polycyclic 1,5-naphthyridine systems. One prominent example is the intramolecular [4+2] Diels-Alder reaction. mdpi.com

A key method involves the microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines. mdpi.comresearchgate.net In this process, the furan (B31954) ring acts as the diene and the tethered allyl group serves as the dienophile. The initial cycloaddition forms a Diels-Alder adduct which then spontaneously undergoes ring-opening and aromatization, often in the presence of a catalytic amount of acid, to yield 5,6-dihydrobenzo[c] mdpi.comresearchgate.netnaphthyridines. mdpi.comnih.gov

Another strategy involves the intramolecular [4+2] cycloaddition of functionalized aldimines derived from 3-aminopyridine and aldehydes containing an ortho-alkyne group. mdpi.com This reaction, typically catalyzed by a Lewis acid like BF₃·Et₂O in refluxing chloroform, proceeds through an initial condensation, followed by cycloaddition and subsequent dehydrogenation to afford chromeno[4,3-b] mdpi.comresearchgate.netnaphthyridines in good yields. mdpi.com

Povarov Reaction

The Povarov reaction, a type of aza-Diels-Alder reaction, is a versatile method for synthesizing 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.govmdpi.com This reaction typically involves the [4+2] cycloaddition of an imine, acting as the azadiene, with an electron-rich alkene or other dienophile. nih.govwikipedia.org

In the context of 1,5-naphthyridine synthesis, the imines are commonly generated in situ from the condensation of a 3-aminopyridine derivative with an aldehyde. mdpi.comnih.gov These N-(3-pyridyl)aldimines then react with various olefins, such as styrenes or indene (B144670). mdpi.comnih.gov The reaction is often promoted by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), and proceeds through an endo transition state, which allows for the regio- and stereoselective formation of the tetrahydro-1,5-naphthyridine products. nih.gov These tetrahydro derivatives can subsequently be aromatized to the corresponding fully aromatic 1,5-naphthyridines. nih.gov Mechanochemical methods, using ball milling, have also been developed for the aza-vinylogous Povarov reaction to produce highly functionalized tetrahydro-1,5-naphthyridines. nih.govresearchgate.net

Table 2: Examples of the Povarov Reaction for Tetrahydro-1,5-naphthyridine Synthesis

| Imine Precursors | Dienophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Aminopyridine, various aldehydes | Styrenes | BF₃·Et₂O | 4-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridines | nih.gov |

| 3-Aminopyridine, various aldehydes | Indene | BF₃·Et₂O, refluxing chloroform | endo-1,2,3,4-Tetrahydroindeno mdpi.comresearchgate.netnaphthyridines | mdpi.com |

| Aromatic amines, α-ketoaldehydes | α,β-Unsaturated dimethylhydrazones | Vibratory ball milling | Functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines | nih.gov |

[3+2] Cycloadditions

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, is a valuable method for constructing five-membered heterocyclic rings fused to the 1,5-naphthyridine scaffold. nih.gov This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

A common strategy utilizes azomethine ylides as the 1,3-dipole. nih.govtandfonline.com These ylides can be generated in situ and react with various dipolarophiles to create pyrrolidine-containing polycyclic structures. mdpi.com For instance, an intramolecular 1,3-dipolar cycloaddition of nonstabilized azomethine ylides has been employed to synthesize the 1H-pyrrolo[2,3-f]benzo[b] mdpi.comresearchgate.netnaphthyridine ring system, showcasing the utility of this method for building complex, fused heterocyclic frameworks. tandfonline.com The reaction of isatin-derived azomethine ylides with 1,4-enedione derivatives as dipolarophiles provides a pathway to functionalized N-fused pyrrolidinyl spirooxindoles. mdpi.com

Aza-Diels-Alder Reactions for Tetrahydro-1,5-naphthyridines

The aza-Diels-Alder reaction is a cornerstone for the synthesis of nitrogen-containing six-membered rings and is particularly relevant for the construction of tetrahydro-1,5-naphthyridines. nih.govwikipedia.org This reaction is a modification of the conventional Diels-Alder reaction where a nitrogen atom is part of either the diene or the dienophile. wikipedia.org

As discussed in the context of the Povarov reaction (Section 2.2.2), a primary application of this methodology is the reaction between N-arylimines and electron-rich olefins. nih.govmdpi.com For the synthesis of tetrahydro-1,5-naphthyridines, imines derived from 3-aminopyridines serve as the key azadiene component. mdpi.comnih.gov When reacted with dienophiles like styrene, the cycloaddition, often catalyzed by a Lewis acid, proceeds in a regio- and stereoselective manner to yield the corresponding tetrahydro-1,5-naphthyridine derivatives. nih.govresearchgate.net The reaction mechanism can be either a concerted pericyclic process or a stepwise pathway, which can be influenced by the presence and strength of the Lewis acid catalyst. wikipedia.org

Electrocyclic Ring Closure Reactions

Electrocyclic ring closure reactions represent a powerful strategy for the construction of the 1,5-naphthyridine core. One notable approach involves the reaction between N-(3-pyridyl)aldimines and alkynes. mdpi.comnih.gov This reaction, often facilitated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), proceeds through a stepwise [4+2]-cycloaddition mechanism. mdpi.comnih.gov The initial step involves the formation of a 3-azatriene intermediate. The presence of the nitrogen atom in the pyridine ring deactivates it towards electrophilic substitution, guiding the reaction towards the desired electrocyclic ring closure. mdpi.comsmolecule.com This is followed by prototropic tautomerization and subsequent aromatization to yield the 1,5-naphthyridine ring system. mdpi.comsmolecule.com

Another example of constructing the 1,5-naphthyridine core via cyclization involves treating a substituted pyridine with diethyl oxalate. This is followed by the reduction of both the nitro and carbonyl groups and a subsequent lactamization to form a 3-hydroxy-1,5-naphthyridinone derivative. mdpi.comresearchgate.net

A tandem aza-Wittig/electrocyclization strategy has also been employed for the synthesis of related aza-heterocycles, showcasing the versatility of electrocyclic reactions in building complex fused ring systems. acs.org

Cross-Coupling Reactions in 1,5-Naphthyridine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the 1,5-naphthyridine skeleton. nih.govsmolecule.com These methods allow for the introduction of a wide variety of substituents at specific positions on the naphthyridine ring with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of 1,5-naphthyridine synthesis, it has been employed to introduce aryl and other substituents. For instance, 8-bromo-2-methoxy-1,5-naphthyridine (B592067) can be coupled with various boronic acids, such as 2-chlorophenylboronic acid, in a Suzuki-Miyaura reaction to yield the corresponding 8-aryl-2-methoxy-1,5-naphthyridine derivatives. mdpi.com These intermediates can then be further transformed, for example, by hydrolysis of the methoxy (B1213986) group to the corresponding naphthyridone. mdpi.com

A regioselective Suzuki coupling protocol has been developed to functionalize the 2-position of the 1,5-naphthyridine ring selectively. This allows for subsequent functionalization at the 8-position, enabling the synthesis of 2,8-disubstituted-1,5-naphthyridines. nih.gov The reaction of 2-iodo-1,5-naphthyridine (B12962786) with various aromatic and heteroaromatic boronic acids using a palladium catalyst also provides access to a range of 2-substituted-1,5-naphthyridine derivatives in high yields. researchgate.net

Table 1: Examples of Suzuki Cross-Coupling for 1,5-Naphthyridine Derivatives

| Starting Material | Boronic Acid/Ester | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 8-bromo-2-methoxy-1,5-naphthyridine | 2-chlorophenylboronic acid | Pd catalyst, base | 8-(2-chlorophenyl)-2-methoxy-1,5-naphthyridine | mdpi.com |

| 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine | pyridine-tris(1-methylethenyl)boroxin | Pd catalyst, base | 7-fluoro-2-methoxy-8-(pyridin-2-yl)-1,5-naphthyridine | mdpi.com |

| 2-iodo-1,5-naphthyridine | Aromatic/heteroaromatic boronic acids | Pd catalyst | 2-Aryl/heteroaryl-1,5-naphthyridines | researchgate.net |

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a valuable route to substituted 1,5-naphthyridinones. wikipedia.org A notable application is the reaction of a halogenated 3-aminopyridine, such as 2-bromo-6-fluoropyridin-3-amine, with an acrylate (B77674) like methyl acrylate. mdpi.com This initial Heck coupling is followed by an intramolecular cyclization, often promoted by a phosphine (B1218219) ligand like tributylphosphine (B147548) in acetic acid, to afford the 1,5-naphthyridinone ring system in excellent yields. mdpi.comnih.gov

A tandem Heck-lactamization sequence between acrylanilides and halogenated pyridines has also been reported to generate naphthyridinone derivatives through a cascade process. acs.org This involves an initial Heck coupling followed by an intramolecular lactamization to form the fused ring system. acs.org

Table 2: Heck Reaction in the Synthesis of 1,5-Naphthyridinones

| Pyridine Substrate | Alkene | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-bromo-6-fluoropyridin-3-amine | Methyl acrylate | Pd(OAc)₂, P(t-Bu)₃, N-MDCHA; then PBu₃, AcOH | Substituted 1,5-naphthyridinone | mdpi.comnih.gov |

The Stille cross-coupling, which involves the reaction of an organotin compound with an organic halide, has also been utilized in the synthesis of the 1,5-naphthyridine scaffold. For example, a chloronitropyridine can undergo a Stille reaction with tributyl(1-ethoxyvinyl)tin. nih.gov The resulting intermediate can then be subjected to further transformations to construct the fused ring system.

Stille coupling has been used to synthesize various functionalized naphthyridines, including those fused with other heterocyclic rings. mdpi.com The reaction of halogenated naphthyridines with organostannane reagents, such as 2-(2-thienyl)-6-tributylstannylpyridine, has been explored for the synthesis of complex ligands. Furthermore, Stille cross-coupling of a triflate-substituted benzo[c] smolecule.comresearchgate.netnaphthyridine has served as a key step in the total synthesis of the marine alkaloid amphimedine. beilstein-journals.org

The Chan-Lam coupling reaction, a copper-catalyzed N-arylation, offers a powerful method for the formation of C-N bonds. researchgate.net This reaction is particularly useful for the arylation of amines, amides, and other nitrogen-containing functional groups using boronic acids. researchgate.netrsc.org In the context of naphthyridine chemistry, the Chan-Lam coupling has been applied to N-arylate lactam functions within bridged 1,5-naphthyridine derivatives. researchgate.netresearchgate.net The reaction conditions can be optimized by screening various copper catalysts, bases, and solvents to achieve high yields of the desired N-aryl naphthyridine products. researchgate.net This methodology has been shown to be effective for a range of boronic acids, demonstrating its broad scope. researchgate.netresearcher.life More recently, efficient Chan-Lam coupling of aryl boronic acids with isoquinolin-1(2H)-one and 1,6-naphthyridin-5(6H)-one has been achieved using a Cu(BF₄)₂/activated carbon catalyst. rsc.orgnih.gov

Table 3: Chan-Lam Coupling for N-Arylation of Naphthyridine Derivatives

| Naphthyridine Substrate | Boronic Acid | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-2-one | Aryl boronic acids | Cu(OAc)₂, Pyridine, DCM | N-Aryl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-2-one | researchgate.netresearchgate.net |

Stille Cross-Coupling for 1,5-Naphthyridine Ring Formation

Alternative and Emerging Synthetic Routes

Beyond the well-established methods, several alternative and emerging synthetic routes to 1,5-naphthyridin-3-ol and its derivatives are being explored. These often focus on improving efficiency, atom economy, and access to novel substitution patterns.

Classical methods like the Skraup and Friedländer reactions remain relevant for the synthesis of the core 1,5-naphthyridine structure from aminopyridines. mdpi.comnih.gov Modifications to these reactions, such as the use of iodine as a recyclable catalyst in the Skraup reaction, have been developed to enhance their sustainability. smolecule.com The Conrad-Limpach and Gould-Jacobs reactions are also classical methods used to prepare 1,5-naphthyridinone and 4-hydroxy-1,5-naphthyridine derivatives, respectively. mdpi.comnih.gov

More contemporary approaches include the use of multicomponent reactions, such as the Povarov reaction, which allows for the construction of complex tetrahydro-1,5-naphthyridines in a single step from an aminopyridine, an aldehyde, and an alkene. mdpi.com Additionally, manganese(III)-mediated domino cascade reactions of cyclopropanols and 2-(2-isocyanophenyl)acetonitriles have been developed for the synthesis of polysubstituted benzo[b] mdpi.comresearchgate.netnaphthyridines. researchgate.net

The development of atom-economical protocols, such as a Heck-type vinylation of chloropyridine using ethylene (B1197577) gas, followed by an unprecedented ammonia-mediated formation of a dihydronaphthyridine, highlights the ongoing innovation in this field. acs.org These emerging strategies offer promising avenues for the efficient and scalable synthesis of novel 1,5-naphthyridine-based compounds.

Regioselective Base-Mediated N-C Migration

A novel method for the regioselective functionalization of certain N-heterocycles involves a base-mediated N-C migration of a sulfonyl group. While this specific reaction has been detailed for scaffolds like 2,6-naphthyridin-3-ol (B2783390) and 6-azaindazole, the principles may offer a potential pathway for the C-3 functionalization of this compound analogues. researchgate.netresearchgate.net In the demonstrated cases, the process involves the migration of an N-1 sulfonamide to the C-3 position, yielding a C-3 sulfone. researchgate.netresearchgate.net Mechanistic studies on related rearrangements suggest an intermolecular process is involved. researchgate.net This strategy enables the elaboration of heterocyclic fragments at specific vectors, which is valuable for fragment-based drug discovery. researchgate.netresearchgate.net

Mn(III)-Mediated Domino Cascade Reactions

An efficient and innovative approach for constructing polysubstituted benzo[b] acs.orgscilit.comnaphthyridine systems utilizes manganese(III)-mediated domino cascade reactions. acs.orgnih.gov This method involves the C–C bond cleavage of cyclopropanols in the presence of Mn(III) to generate β-carbonyl radicals. acs.orgvulcanchem.com These radicals then react with 2-(2-isocyanophenyl)acetonitriles to form quinolin-3-amine intermediates. acs.org Subsequent intramolecular cyclization and dehydrogenation steps yield the final polysubstituted benzo[b] acs.orgscilit.comnaphthyridine products in good to excellent yields. acs.orgnih.gov This domino cascade process is highly efficient as it allows for the construction of multiple chemical bonds in a single operation. nih.gov

Table 1: Key Steps in Mn(III)-Mediated Synthesis of Benzo[b] acs.orgscilit.comnaphthyridines

| Step | Description |

|---|---|

| 1. Radical Generation | β-carbonyl radicals are generated from cyclopropyl (B3062369) alcohols using a Mn(III) mediator. acs.orgvulcanchem.com |

| 2. Radical Addition | The generated radicals add to 2-(2-isocyanophenyl)acetonitriles. acs.orgvulcanchem.com |

| 3. Intermediate Formation | This addition leads to the formation of quinolin-3-amines. acs.orgvulcanchem.com |

| 4. Cyclization/Dehydrogenation | The intermediate undergoes intramolecular cyclization and subsequent dehydrogenation to yield the final product. acs.orgvulcanchem.com |

Synthesis of Poly-substituted 1,5-Naphthyridine Compounds

A method for preparing poly-substituted 1,5-naphthyridine compounds has been developed to overcome the limitations of traditional methods like the Skraup synthesis, which are often not suitable for creating products with diverse substitution patterns. google.com This patented method involves the reaction of a 3-aminopyridine compound with a 2-alkenyl aldehyde or 2-alkenyl ketone. google.com The reaction is catalyzed by ferrous sulfate (B86663) (green vitriol) and conducted under heating reflux conditions in sulfuric acid for a period of 2 to 20 hours. google.com By optimizing and adjusting the substrates used in the reaction, it is possible to synthesize a diverse library of poly-substituted 1,5-naphthyridine compounds. google.com These compounds have potential applications in pharmacochemistry, biomedicine, and materials science. google.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and product purity in significantly shorter reaction times compared to conventional heating methods. niscpr.res.inrasayanjournal.co.in This technology has been successfully applied to the synthesis of various naphthyridine derivatives, demonstrating its potential for the synthesis of this compound and its analogues. niscpr.res.inrasayanjournal.co.inresearchgate.net

For instance, microwave irradiation has been used for the solvent-free synthesis of 1,3,4-oxadiazolyl 1,8-naphthyridines, where hydrazones were cyclized with acetic anhydride (B1165640) on a silica (B1680970) gel solid support. niscpr.res.in This eco-friendly procedure resulted in very good yields within minutes. niscpr.res.in Another example is the microwave-assisted cyclization of 7-aminosubstituted-2-methyl-1,8-naphthyridin-4-ol derivatives with chloroacetyl chloride to produce azetidinone derivatives of 1,8-naphthyridine (B1210474). rasayanjournal.co.in Similarly, a two-step microwave-assisted method was implemented for the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for various biologically active naphthyridones. scielo.org.mx These examples highlight the efficiency and versatility of microwave-assisted synthesis in the construction of complex heterocyclic systems. niscpr.res.inrasayanjournal.co.inscielo.org.mx

Flow Chemistry Methodologies

Flow chemistry offers significant advantages for chemical synthesis, including enhanced reaction control, improved safety, and easier scalability. syrris.comscielo.br These benefits have been leveraged in the synthesis of 1,5-naphthyridine derivatives. A notable application is the design of novel disubstituted 3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine derivatives using flow methodologies. researchgate.net

In this work, a flow Suzuki-Miyaura cross-coupling process was established to create polyfunctionalized 1,4-ethano-1,5-naphthyridine derivatives. researchgate.net The process was optimized by adjusting parameters such as reactor temperature and residence time. For example, when synthesizing a specific derivative, increasing the residence time from 5 to 10 minutes and the temperature from 100 °C to 120 °C improved the isolated yield from 63% to 74%. researchgate.net This demonstrates a highly efficient process, capable of producing the desired compounds in high yields with a short residence time of just 10 minutes. researchgate.net The use of flow chemistry facilitates automation and integration of synthesis with purification, accelerating the discovery of new chemical entities. syrris.com

Table 2: Optimization of Flow Suzuki-Miyaura Reaction for a 1,4-Ethano-1,5-Naphthyridine Derivative researchgate.net

| Entry | Residence Time (min) | Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|

| 1 | 5 | 100 | 63 |

| 2 | 10 | 100 | 68 |

Synthesis of Fused 1,5-Naphthyridine Systems Relevant to this compound

Fused 1,5-naphthyridine systems are prevalent in compounds with significant biological activity. nih.govnih.gov Their synthesis is a key area of research, with various protocols developed for their construction. encyclopedia.pub

Synthesis of 1,5-Naphthyridines Fused with Carbocycles

The synthesis of 1,5-naphthyridines fused with carbocyclic rings, such as benzo[b] acs.orgscilit.comnaphthyridines, is commonly achieved through classical methods like the Friedländer reaction and the Skraup synthesis. nih.gov These reactions typically utilize 3-aminopyridine or 3-aminoquinoline (B160951) derivatives as starting materials in combination with carbonyl compounds. nih.gov

More modern and specialized methods have also been developed. For instance, substituted 7H-indeno[2,1-c] acs.orgscilit.comnaphthyridine derivatives have been synthesized via a Povarov-type [4+2]-cycloaddition reaction. mdpi.com This process involves the reaction between indene and N-(3-pyridyl) aldimines, which are prepared in situ from 3-aminopyridine and various aldehydes. mdpi.com The Mn(III)-mediated domino cascade reaction described previously is another powerful method for creating benzo-fused 1,5-naphthyridines. acs.org These diverse synthetic strategies provide robust pathways to a wide range of carbocycle-fused 1,5-naphthyridine scaffolds. nih.govmdpi.com

Synthesis of 1,5-Naphthyridines Fused with Nitrogen Heterocycles

The construction of 1,5-naphthyridines fused with nitrogen-containing heterocycles often involves multi-step synthetic sequences starting from substituted 1,5-naphthyridine precursors. A key example is the synthesis of imidazo[4,5-c] Current time information in Bangalore, IN.clockss.orgnaphthyridine derivatives.

One established route begins with 3-amino-4-chloro-1,5-naphthyridine, which undergoes a series of transformations to build the imidazole (B134444) ring. mdpi.com For instance, the potent PI3K/mTOR dual kinase inhibitor PF-04979064, which features the imidazo[4,5-c] Current time information in Bangalore, IN.clockss.orgnaphthyridine scaffold, was prepared from a modified 3-amino-4-chloro-1,5-naphthyridine derivative through several steps to yield the target tricyclic system. mdpi.com Similarly, other imidazo[4,5-c] Current time information in Bangalore, IN.clockss.orgnaphthyridines bearing an isoxazole (B147169) substituent have been synthesized from corresponding carboxylic acid precursors. mdpi.com

Another significant class, pyrazolo-fused naphthyridines, can be synthesized through intramolecular Heck reactions. rsc.org This method involves the palladium-catalyzed reaction of imine derivatives formed from β-halovinyl/aryl aldehydes and 5-aminopyrazoles, affording good yields of the fused pyrazolo compounds. rsc.org While specific examples for the pyrazolo[4,3-c] Current time information in Bangalore, IN.clockss.orgnaphthyridine isomer are not extensively detailed, the general methodology is a powerful tool for constructing such fused systems. rsc.org

The synthesis of triazolo-fused naphthyridines is also of significant interest. nih.govconnectjournals.com These are typically prepared from an α-hydrazino heterocycle upon which the triazole ring is constructed. connectjournals.com One common method is the oxidative cyclization of hydrazone precursors using reagents like copper(II) acetate, often under microwave irradiation to enhance reaction rates and yields. niscpr.res.in

Table 1: Synthesis of Imidazo[4,5-c] Current time information in Bangalore, IN.clockss.orgnaphthyridine Derivatives

| Starting Material | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3-Amino-4-chloro-1,5-naphthyridine derivative (68) | Multi-step synthesis | Imidazo[4,5-c] Current time information in Bangalore, IN.clockss.orgnaphthyridine derivative (PF-04979064) | mdpi.com |

| Carboxylic acid precursor (69b) | Cyclization | Imidazo[4,5-c] Current time information in Bangalore, IN.clockss.orgnaphthyridine with isoxazole substituent (71b) | mdpi.com |

Synthesis of 1,5-Naphthyridines Fused with Oxygen Heterocycles

The fusion of oxygen-containing heterocycles, such as chromenes and coumarins, to the 1,5-naphthyridine framework has been achieved through elegant cycloaddition strategies. nih.govresearchgate.net These methods allow for the stereoselective formation of complex tetracyclic systems in an efficient manner. nih.govresearchgate.net

A prominent synthetic route involves an intramolecular [4+2] cycloaddition (hetero-Diels-Alder reaction) of functionalized aldimines. nih.gov These aldimines are typically generated from the condensation of 3-aminopyridine with aldehydes that contain a carbon-carbon double or triple bond in the ortho position. nih.govresearchgate.net This reaction selectively generates three stereogenic centers, leading to hybrid tetrahydro Current time information in Bangalore, IN.clockss.orgnaphthyridine derivatives fused with chromenes or chromen-2-ones (coumarins) in good to high yields. nih.govresearchgate.net

Subsequent dehydrogenation of the resulting fused tetrahydrochromeno[4,3-b] Current time information in Bangalore, IN.clockss.orgnaphthyridines or their corresponding -6-one analogues can be performed to yield the fully aromatic tetracyclic chromeno[4,3-b] Current time information in Bangalore, IN.clockss.orgnaphthyridine systems. researchgate.netencyclopedia.pub This two-step process provides access to both saturated and unsaturated fused frameworks. researchgate.net While the synthesis of furo-fused 1,5-naphthyridines is less specifically documented, domino heterocyclization reactions represent a potential strategy for their construction. enamine.net

Table 2: Synthesis of Chromeno[4,3-b] Current time information in Bangalore, IN.clockss.orgnaphthyridine Derivatives

| Starting Materials | Reaction Type | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| 3-Aminopyridine and aldehydes with ortho C-C double/triple bond | Intramolecular [4+2] cycloaddition | Tetrahydrochromeno[4,3-b] Current time information in Bangalore, IN.clockss.orgnaphthyridines (127) / Tetrahydrochromeno[4,3-b] Current time information in Bangalore, IN.clockss.orgnaphthyridin-6-ones (132) | Good to high yields; selective generation of three stereogenic centers | nih.govresearchgate.netencyclopedia.pub |

| Tetrahydrochromeno[4,3-b] Current time information in Bangalore, IN.clockss.orgnaphthyridines (127) / Tetrahydrochromeno[4,3-b] Current time information in Bangalore, IN.clockss.orgnaphthyridin-6-ones (132) | Dehydrogenation | Chromeno[4,3-b] Current time information in Bangalore, IN.clockss.orgnaphthyridine derivatives (130) / Chromeno[4,3-b] Current time information in Bangalore, IN.clockss.orgnaphthyridin-6-ones (180) | Leads to fully aromatic tetracyclic systems in quantitative yields | researchgate.netencyclopedia.pub |

Synthesis of 1,5-Naphthyridines Fused with Sulfur Heterocycles

The synthesis of 1,5-naphthyridines fused with a thiophene (B33073) ring, known as thieno Current time information in Bangalore, IN.clockss.orgnaphthyridines, has been effectively accomplished using palladium-catalyzed cross-coupling reactions. clockss.orgmdpi.com These methods provide access to all possible isomers depending on the substitution pattern of the starting materials. mdpi.com

A one-stage procedure developed by Litvinov et al. utilizes a Pd(PPh₃)₄-catalyzed cross-coupling of 2-chloropyridin-3-amine with various thiopheneboronic acids that contain an ortho-formyl group. mdpi.com A key advantage of this method is that the cross-coupling products undergo spontaneous cyclization during the reaction to directly afford the fused thieno Current time information in Bangalore, IN.clockss.orgnaphthyridine products. mdpi.com

An alternative strategy involves the Pd(0)-catalyzed coupling between o-bromoamino derivatives of pyridine-N-oxides and formylthiopheneboronic acids or formyltrialkylstannylthiophenes. clockss.org Another variation uses the coupling of nitropyridines with formylthiophene derivatives, where the resulting unsymmetrical biaryls undergo a reductive cyclization when treated with ammoniacal ferrous sulfate to form the final fused product. clockss.org This latter approach has been successfully used to prepare various isomeric thieno[c]fused quinoline-N-oxides and isoquinoline-N-oxides, demonstrating its versatility. clockss.org

Table 3: Synthesis of Thieno Current time information in Bangalore, IN.clockss.orgnaphthyridine Derivatives

| Starting Materials | Catalyst/Reagents | Key Reaction Step(s) | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyridin-3-amine (138) and ortho-formyl thiopheneboronic acids (139-141) | Pd(PPh₃)₄ | Catalyzed cross-coupling followed by spontaneous cyclization | Thieno Current time information in Bangalore, IN.clockss.orgnaphthyridines (142-144) | mdpi.com |

| o-Bromonitropyridines and o-formylthiopheneboronic acids | Pd(0) catalyst, followed by ferrous sulfate in aqueous ammonia (B1221849) | Cross-coupling followed by reductive cyclization | Thieno[c]fused 1,5-naphthyridine-N-oxides | clockss.org |

| o-Bromoamino pyridine-N-oxides and formylthiopheneboronic acids/stannanes | Pd(0) catalyst | Cross-coupling and cyclization | Thieno[c]fused 1,5-naphthyridine-N-oxides | clockss.org |

Biological and Pharmacological Activities of 1,5 Naphthyridin 3 Ol Derivatives

General Biological Activities of 1,5-Naphthyridines

The 1,5-naphthyridine (B1222797) scaffold is a significant heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. encyclopedia.pubnih.gov These compounds have been recognized for their potential in various therapeutic areas, including their use as anticancer and antimicrobial agents. researchgate.netnih.gov The planar nature of many fused 1,5-naphthyridine systems contributes to their ability to intercalate with DNA, a key mechanism for their antitumor properties. mdpi.com

Naturally occurring 1,5-naphthyridine alkaloids, primarily canthinone-type alkaloids, have been isolated from various plant species and have demonstrated notable biological effects. mdpi.com For instance, pyronaridine, a fused 1,5-naphthyridine derivative, is known for its high activity against Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria. encyclopedia.pubnih.gov Additionally, certain 1,5-naphthyridine derivatives have shown potential as anti-intestinal nematode agents. encyclopedia.pub The diverse biological profiles of 1,5-naphthyridines underscore their importance as a privileged scaffold in drug discovery and development. encyclopedia.pubnih.gov

Antiproliferative and Anticancer Effects

Derivatives of the 1,5-naphthyridine core structure have been extensively investigated for their antiproliferative and anticancer activities. encyclopedia.pubnih.gov These compounds have shown the ability to inhibit the growth of various cancer cell lines, with some exhibiting potency comparable to or greater than established anticancer agents. nih.govmdpi.com The anticancer potential of these derivatives is often linked to their ability to interfere with essential cellular processes in cancer cells, such as DNA replication and cell division. nih.gov

Topoisomerase II Inhibition

Certain benzo[b]naphthyridine derivatives have been identified as inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. encyclopedia.pubnih.govmdpi.com By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells. For example, a benzo[b]naphthyridine compound demonstrated significant cytotoxicity against human HL-60 and HeLa cells, and its mechanism of action was linked to topoisomerase II inhibition. encyclopedia.pubnih.govmdpi.com

Poly ADP Ribose Polymerase (PARP)-1 Inhibition

While direct inhibition of PARP-1 by 1,5-Naphthyridin-3-ol derivatives is not extensively detailed in the provided context, the broader class of 1,5-naphthyridines has been explored for various anticancer mechanisms, including the inhibition of enzymes involved in DNA repair and cell signaling.

c-Met Kinase Inhibition

Researchers have designed and synthesized novel 1,5-naphthyridine derivatives as potential inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov Scaffold hopping from known c-Met inhibitors led to the development of these new series of compounds. nih.gov The inhibitory activity of these derivatives against c-Met kinase was evaluated, and their potential to suppress the phosphorylation of c-Met was investigated, suggesting a possible mechanism for their cytotoxic effects. nih.gov

DYRK1A Inhibition

Derivatives of 1,5-naphthyridine have been investigated as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). chemrevlett.comajchem-a.com Quantitative structure-activity relationship (QSAR) studies have been conducted on a series of 1,5-naphthyridine derivatives to design new and more potent DYRK1A inhibitors. chemrevlett.comajchem-a.comajchem-a.com These studies aim to predict the biological activity of these compounds and guide the development of new inhibitors. ajchem-a.comajchem-a.com

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., A549, SKOV3, HL-60, HeLa, DU145, HCC 1395, HGC-27)

A number of 1,5-naphthyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

A549 (Human Lung Adenocarcinoma): Several fused 1,5-naphthyridine derivatives have shown notable cytotoxic activity against the A549 cell line. For instance, an indeno encyclopedia.pubnih.govnaphthyridine derivative exhibited a high cytotoxic effect with an IC₅₀ of 2.9 ± 0.9 µM. encyclopedia.pub Another fluorinated indeno encyclopedia.pubnih.govnaphthyridine showed even higher cytotoxicity, with an IC₅₀ of 1.7 ± 0.1 µM. encyclopedia.pub Furthermore, a 7-phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b] encyclopedia.pubnih.govnaphthyridine derivative displayed excellent cytotoxic activity with an IC₅₀ value of 1.03 ± 0.30 µM against A549 cells. encyclopedia.pubnih.gov

SKOV3 (Human Ovarian Carcinoma): The aforementioned 7-phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b] encyclopedia.pubnih.govnaphthyridine derivative also showed excellent cytotoxicity against the SKOV3 cell line with an IC₅₀ value of 1.75 ± 0.20 µM. encyclopedia.pubnih.gov Additionally, a tetrahydroquinolino[4,3-b] encyclopedia.pubnih.govnaphthyridin-6(5H)-one derivative was found to be the most cytotoxic compound against SKOV3 cells with an IC₅₀ value of 2.08 ± 1.89 μM. encyclopedia.pub

HL-60 (Human Promyelocytic Leukemia): Benzo[b]naphthyridine derivatives have shown noticeable cytotoxicity against human HL-60 cells. encyclopedia.pubnih.govmdpi.com In one study, a series of naphthyridine derivatives were evaluated for their in vitro cytotoxic activities against HL-60 cells, with some compounds demonstrating high potency with IC₅₀ values as low as 0.1 µM. nih.govkjpp.net

HeLa (Human Cervical Cancer): Similar to HL-60 cells, benzo[b]naphthyridine derivatives have exhibited cytotoxicity against HeLa cells. encyclopedia.pubnih.govmdpi.com A study on various naphthyridine derivatives showed that some compounds were more potent than colchicine (B1669291) against HeLa cells, with one derivative displaying an IC₅₀ value of 0.7 µM. nih.govkjpp.net

DU145 (Human Prostate Cancer): Naturally derived 1,5-naphthyridine alkaloids, such as 10-methoxycanthin-6-one, have exerted significant anticancer effects against DU145 prostate cancer cells, with an impressive IC₅₀ value of 1.58 µg/mL. mdpi.comnih.gov

HCC 1395 (Human Breast Cancer): The same 1,5-naphthyridine alkaloids that were active against DU145 cells also showed significant anticancer effects against the HCC 1395 human breast cancer cell line. mdpi.comnih.gov HCC1395 is an epithelial cell line derived from a primary ductal carcinoma of the breast.

The table below summarizes the cytotoxic activities of selected 1,5-naphthyridine derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Indeno encyclopedia.pubnih.govnaphthyridine | Derivative 51g | A549 | 2.9 ± 0.9 µM | encyclopedia.pub |

| Indeno encyclopedia.pubnih.govnaphthyridine | Fluorinated Derivative 51d | A549 | 1.7 ± 0.1 µM | encyclopedia.pub |

| Tetrahydrochromeno[4,3-b] encyclopedia.pubnih.govnaphthyridine | 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b] encyclopedia.pubnih.govnaphthyridine 127a | A549 | 1.03 ± 0.30 µM | encyclopedia.pubnih.gov |

| Tetrahydrochromeno[4,3-b] encyclopedia.pubnih.govnaphthyridine | 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b] encyclopedia.pubnih.govnaphthyridine 127a | SKOV3 | 1.75 ± 0.20 µM | encyclopedia.pubnih.gov |

| Tetrahydroquinolino[4,3-b] encyclopedia.pubnih.govnaphthyridin-6(5H)-one | Derivative 179 | SKOV3 | 2.08 ± 1.89 μM | encyclopedia.pub |

| Naphthyridine | Derivative 16 | HL-60 | 0.1 µM | nih.govkjpp.net |

| Naphthyridine | Derivative 16 | HeLa | 0.7 µM | nih.govkjpp.net |

| Canthinone Alkaloid | 10-methoxycanthin-6-one | DU145 | 1.58 µg/mL | mdpi.comnih.gov |

Antimicrobial and Anti-infectious Activities of this compound Derivatives

Derivatives of the 1,5-naphthyridine scaffold have demonstrated a broad spectrum of antimicrobial and anti-infectious activities. These compounds have been the subject of extensive research, leading to the discovery of potent agents against bacteria, fungi, viruses, and parasites. The versatility of the 1,5-naphthyridine core allows for structural modifications that can be tailored to enhance activity against specific pathogens and to target various microbial processes.

Antibacterial Effects

The 1,5-naphthyridine framework is a key structural component in a variety of antibacterial agents. Research has demonstrated the efficacy of these derivatives against a range of both Gram-positive and Gram-negative bacteria, including clinically significant pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus cereus.

One of the earliest and most well-known 1,8-naphthyridine (B1210474) derivatives with antibacterial properties is nalidixic acid, which was introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.gov Its mechanism involves the inhibition of bacterial DNA gyrase, a type II topoisomerase, thereby blocking DNA replication. nih.gov Following this discovery, numerous other naphthyridine derivatives have been synthesized and evaluated for their antibacterial potential. For instance, gemifloxacin, a fluoroquinolone containing a 1,8-naphthyridine core, exhibits broad-spectrum activity by inhibiting both DNA gyrase and topoisomerase IV. mdpi.com

Derivatives of 1,5-naphthyridine have also shown promise. For example, some 1,8-naphthyridine derivatives have been evaluated for their in vitro antibacterial activity against S. aureus, Bacillus cereus, and E. coli. nih.gov Additionally, certain 1,8-naphthyridine-3-carboxylic acid derivatives have demonstrated substantial antibacterial potential against tested strains. researchgate.net While many studies focus on the 1,8-naphthyridine isomer, the general principles of targeting bacterial enzymes like DNA gyrase can be extended to other naphthyridine scaffolds, including 1,5-naphthyridine.

Interactive Table: Antibacterial Activity of Selected Naphthyridine Derivatives

| Compound Type | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Nalidixic acid (1,8-naphthyridine) | Gram-negative bacteria | Inhibits DNA gyrase, used for urinary tract infections. nih.gov | nih.gov |

| Gemifloxacin (1,8-naphthyridine) | S. aureus, S. pneumoniae, H. influenzae | Inhibits DNA gyrase and topoisomerase IV. mdpi.com | mdpi.com |

| 1,8-Naphthyridine derivatives | S. aureus, B. cereus, E. coli | Showed in vitro antibacterial activity. nih.gov | nih.gov |

Antifungal Effects

The antifungal potential of naphthyridine derivatives has also been an area of active investigation. These compounds have been tested against various fungal pathogens, including Candida albicans, a common cause of opportunistic infections, and plant-pathogenic fungi like Fusarium graminearum and Fusarium solani.

For instance, certain 1,8-naphthyridine derivatives have been evaluated for their in vitro antifungal activity against C. albicans and Aspergillus niger. nih.gov In some cases, the antifungal activity of these derivatives was found to be comparable to the standard drug griseofulvin. nih.gov The structural modifications on the naphthyridine ring system play a crucial role in determining the antifungal potency. For example, the introduction of specific substituents, such as chloro groups, has been shown to enhance activity against C. albicans. nih.gov

While much of the published research on the antifungal properties of naphthyridines has focused on the 1,8-isomer, the findings suggest that the broader naphthyridine class of compounds holds promise for the development of new antifungal agents. The ability to inhibit fungal growth, as demonstrated against species like Fusarium graminearum, highlights their potential application in both medicine and agriculture. nih.govmdpi.comaaem.plnih.govmdpi.com

Interactive Table: Antifungal Activity of Selected Naphthyridine Derivatives

| Compound Type | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1,8-Naphthyridine derivatives | C. albicans, A. niger | Showed in vitro antifungal activity. nih.gov | nih.gov |

Antiviral Activity

The emergence of new and re-emerging viral diseases has spurred the search for novel antiviral drugs. frontiersin.org The 1,5-naphthyridine scaffold has been identified as a promising starting point for the development of agents with activity against viruses such as the Ebola virus and the Human Immunodeficiency Virus (HIV). mdpi.com

A notable development in this area is the discovery of a novel pharmacophore with a 1,5-naphthyridine core that exhibits anti-Ebola virus activity. mdpi.com These compounds were synthesized through microwave-assisted nucleophilic substitution reactions on chlorinated naphthyridine precursors. mdpi.com This approach allows for the creation of a diverse library of alkylamino-substituted 1,5-naphthyridines for antiviral screening. mdpi.com

In the context of anti-HIV research, derivatives of 1,5-naphthyridin-2(1H)-one have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. For example, 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one has demonstrated antiviral activity by targeting this enzyme. This highlights the potential of the 1,5-naphthyridine scaffold in the design of new antiretroviral therapies.

Antiparasitic Activity

Parasitic diseases, such as malaria and Chagas disease, continue to pose a significant global health threat. nih.gov Derivatives of 1,5-naphthyridine have emerged as a promising class of compounds with potent activity against the parasites responsible for these diseases, including Plasmodium falciparum and Trypanosoma cruzi. tropiq.nlacs.orgnih.govnih.gov

Research has shown that 2,8-disubstituted-1,5-naphthyridine derivatives can exhibit potent antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. researchgate.net These compounds have been optimized to improve their physicochemical and pharmacokinetic properties, leading to the identification of preclinical candidates for malaria treatment. acs.orgnih.gov Furthermore, some of these derivatives have demonstrated efficacy in animal models of malaria. tropiq.nlnih.gov

The antiparasitic activity of these compounds is often attributed to their ability to interfere with crucial parasite-specific pathways. Two key mechanisms of action that have been identified are the inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and the disruption of hemozoin formation. tropiq.nlacs.orgnih.govnih.gov

PfPI4K is a lipid kinase that plays a vital role in the life cycle of the malaria parasite. It is considered a validated drug target, and its inhibition can effectively kill the parasite. A series of 2,8-disubstituted-1,5-naphthyridines have been identified as potent inhibitors of PfPI4K. tropiq.nlacs.orgnih.govresearchgate.net

Structure-activity relationship (SAR) studies have been conducted to optimize the PfPI4K inhibitory activity of these compounds. acs.org These studies have shown that modifications at the C2 and C8 positions of the 1,5-naphthyridine core can significantly impact their potency. For instance, the introduction of basic substituents at the C8-position has been found to be beneficial for activity. acs.org Some of these compounds have shown high selectivity for PfPI4K over human lipid kinases, which is a crucial factor for minimizing off-target effects. acs.orgnih.gov

Interactive Table: PfPI4K Inhibitory Activity of Selected 1,5-Naphthyridine Derivatives

| Compound | PvPI4K IC50 (nM) | NF54 IC50 (nM) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Compound 21 | 175 | 52 | N-methylation of the piperidine (B6355638) ring retained activity. acs.org | acs.org |

| Compound 36 | 9400 | 40 | Retained NF54 activity despite a significant loss in PvPI4K inhibitory potency. acs.org | acs.org |

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite detoxifies the heme by crystallizing it into an insoluble polymer called hemozoin. The inhibition of this process is a well-established antimalarial mechanism, and it is the mode of action of widely used drugs like chloroquine. researchgate.netplos.org

Anti-mycobacterial Activity (e.g., Mtb H37Rv)

Derivatives of the 1,5-naphthyridine scaffold have demonstrated notable potential as anti-mycobacterial agents, particularly against Mycobacterium tuberculosis H37Rv (Mtb H37Rv), the primary causative agent of tuberculosis. Research has focused on synthesizing and evaluating various analogs to identify compounds with potent inhibitory activity.

A study involving 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives revealed that these compounds exhibit a range of anti-mycobacterial efficacy, with Minimum Inhibitory Concentrations (MICs) against Mtb H37Rv spanning from 6.25 to ≥50 μg/mL. nih.gov Among the synthesized compounds, one derivative, ANA-12, emerged as the most potent, displaying an MIC of 6.25 μg/mL. nih.govrsc.org This level of activity is comparable to the standard anti-tuberculosis drug ethambutol, which also has an MIC of 6.25 μg/mL. nih.gov Other derivatives from the same series, including ANC-2, ANA-1, ANA 6–8, and ANA-10, showed moderate to good activity with MIC values of 12.5 μg/mL. nih.govrsc.org

Further investigations into different classes of naphthyridine derivatives have also yielded promising results. For instance, certain morpholino 1,8-naphthyridine derivatives have shown significant anti-tubercular activity against Mtb H37Rv, with one compound registering an MIC value of 0.25 ± 0.04 μg/mL. nih.gov Another group of 1,8-naphthyridine derivatives was reported to have an MIC of 6.25 μg/mL against the same strain. nih.gov Additionally, some naphthyridone derivatives have been identified as potential treatments for multi-drug resistant tuberculosis, with one of the most active molecules exhibiting an in vitro MIC of 0.19 μM against Mtb H37Rv. nih.gov

The mechanism of action for some of these derivatives is thought to involve the inhibition of essential mycobacterial enzymes. Molecular docking studies with the potent compound ANA-12 suggest that it binds to the active site of enoyl-ACP reductase (InhA) from M. tuberculosis, an important enzyme in the mycobacterial fatty acid synthesis pathway. nih.govrsc.org

Table 1: Anti-mycobacterial Activity of Selected 1,5-Naphthyridine Derivatives against Mtb H37Rv

| Compound/Derivative Class | MIC (μg/mL) | Reference |

|---|---|---|

| ANA-12 | 6.25 | nih.govrsc.org |

| ANC-2, ANA-1, ANA 6-8, ANA-10 | 12.5 | nih.govrsc.org |

| Morpholino 1,8-naphthyridine derivative | 0.25 ± 0.04 | nih.gov |

| 1,8-Naphthyridine derivative (Muwaffag et al.) | 6.25 | nih.gov |

| Naphthyridone derivative (Murugesan et al.) | 0.19 µM | nih.gov |

| Ethambutol (Standard) | 6.25 | nih.gov |

| Rifampicin (Standard) | 3.13 | nih.gov |

Anti-inflammatory and Immunomodulatory Properties

Derivatives of the 1,5-naphthyridine scaffold have been investigated for their potential to modulate inflammatory and immune responses. These compounds have shown promise in preclinical studies, exhibiting a range of anti-inflammatory activities.

One area of investigation has been the development of 5-phenyl-3H-imidazo[4,5-c] researchgate.netresearchgate.netnaphthyridin-4(5H)-one derivatives. nih.gov Within this series, the position and nature of substituents on the imidazole (B134444) ring were found to significantly influence anti-inflammatory activity. nih.gov Specifically, 3-alkyl or 3-benzyl substitutions resulted in potent activity, while 1-substitution did not. nih.gov One of the most promising compounds, 3-benzyl-5-phenyl-3H-imidazo[4,5-c] researchgate.netresearchgate.netnaphthyridin-4(5H)-one (compound 22), demonstrated significant oral anti-inflammatory effects in various rat paw edema models. nih.gov The broad activity of this compound was comparable to that of glucocorticoids. nih.gov Interestingly, compound 22 did not directly inhibit cyclooxygenase (CO) or 5-lipoxygenase (5-LO) enzymes, suggesting a different mechanism of action, possibly involving the induction of glucocorticoid release. nih.gov

Other research has explored different substituted 1,8-naphthyridine derivatives. For example, a series of 5-(alkylamino)-9-isopropyl nih.govresearchgate.netresearchgate.nettriazolo[4,3-a] researchgate.netresearchgate.netnaphthyridine-6-carboxamides displayed very interesting anti-inflammatory properties in rats. nih.gov Another study on 1,8-naphthyridine derivatives highlighted their immunomodulatory and anti-inflammatory properties, with some compounds showing inhibition of peripheral blood cell proliferation. researchgate.net The diverse biological activities of 1,8-naphthyridine derivatives, including their anti-inflammatory effects, have established them as a versatile scaffold in medicinal chemistry. researchgate.netresearchgate.net

The anti-inflammatory effects of 1,5-naphthyridine derivatives are, in part, attributed to their ability to suppress the production of key pro-inflammatory mediators. These mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-12p70 (IL-12p70), as well as other inflammatory molecules like vascular endothelial growth factor (VEGF) and nitric oxide (NO), play crucial roles in the inflammatory cascade.

Research has shown that certain cathelicidins can exhibit potent anti-inflammatory activity by inhibiting the lipopolysaccharide (LPS)-induced production of NO and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. science.gov This is achieved by directly binding to LPS and to the Toll-like receptor 4 (TLR4)/MD2 complex, thereby blocking the activation of inflammatory signaling pathways. science.gov While not direct derivatives of 1,5-naphthyridine, this highlights a mechanism by which inflammatory mediators can be modulated.

In the context of specific diseases like rheumatoid arthritis, pro-inflammatory cytokines such as TNF-α and IL-1β are known to be key pathogenic players. tottori-u.ac.jp Studies on synovial fibroblasts have demonstrated that TNF-α induces the expression of other inflammatory mediators. tottori-u.ac.jp The ability of novel compounds to inhibit the secretion of these factors is a key indicator of their anti-inflammatory potential. For instance, a newly synthesized 1,2,3-triazole derivative was shown to significantly inhibit the secretion of the inflammatory factor TNF-α at the cellular level. sioc-journal.cn

Furthermore, the pro-inflammatory mediators IL-1β and TNF-α have been shown to be potent regulators of capillary tube regression, a process implicated in various diseases. nih.gov The ability of certain compounds to block the effects of these cytokines underscores their therapeutic potential. For example, neutralizing antibodies against IL-1β and TNF-α can completely block the pro-regressive activity of conditioned media from activated macrophages. nih.gov

While direct evidence for this compound derivatives specifically reducing all the listed mediators is still emerging, the broader class of naphthyridine and related heterocyclic compounds demonstrates a clear capacity to interfere with the production and signaling of these critical pro-inflammatory molecules.

Neurological and Psychotropic Effects

The 1,5-naphthyridine scaffold and its derivatives have emerged as a promising area of research for the development of novel agents with neurological and psychotropic activities. researchgate.netresearchgate.net These compounds have been investigated for their potential in treating a variety of central nervous system (CNS) disorders. researchgate.net

Derivatives of 1,5-naphthyridine have shown potential in the context of neurodegenerative and psychiatric disorders like Alzheimer's disease and depression. researchgate.net The complex nature of Alzheimer's disease, characterized by amyloid-β plaques, neurofibrillary tangles, and cholinergic deficits, has driven the development of multi-target drugs, and naphthyridine derivatives are being explored for this purpose. researchgate.netwiley.commdpi.com

Some 1,8-naphthyridine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). researchgate.net Reduced levels of acetylcholine are a hallmark of Alzheimer's disease, and AChE inhibitors are a major class of drugs used for its symptomatic treatment. mdpi.com One study reported on 1,8-naphthyridine derivatives that not only showed good inhibition of AChE and butyrylcholinesterase (BuChE) but also exhibited a neuroprotective profile in cell models of neurotoxicity relevant to Alzheimer's disease. researchgate.net Specifically, one compound, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridine-3-carboxylate, demonstrated neuroprotection against stressors implicated in the pathology of Alzheimer's disease. researchgate.net

In the realm of depression, while direct clinical data on this compound derivatives is limited, related heterocyclic structures have been investigated. For instance, sertraline, a selective serotonin (B10506) reuptake inhibitor, has been shown to be effective in treating major depression in patients with Alzheimer's disease, highlighting the importance of addressing depressive symptoms in this population. nih.gov The development of novel compounds with potential antidepressant effects is an active area of research. Some pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which are complex heterocyclic systems, have been shown to exhibit antidepressant effects in preclinical models. mdpi.com

Several classes of naphthyridine derivatives have been synthesized and evaluated for their anticonvulsant properties, showing potential for the treatment of epilepsy. researchgate.netnih.govresearchgate.net

One study focused on 5-piperazinopyrazolo[3,4-c]-2,7-naphthyridines and related compounds. nih.gov A number of these derivatives exhibited significant antagonism against pentylenetetrazole (PTZ)-induced seizures in mice, with some compounds providing 60-80% protection at a dose of 50 mg/kg. nih.gov The structure-activity relationship revealed that the presence of a diphenylmethyl group on the piperazine (B1678402) ring was beneficial for anticonvulsant activity. nih.gov Some of the most active compounds in this series surpassed the efficacy of the established antiepileptic drug ethosuximide (B1671622) in the PTZ test. researchgate.net

Another investigation involved aminopropyloxy derivatives of 1,8-naphthyridines. researchgate.net These compounds were tested for their ability to prevent PTZ-induced seizures. The study concluded that derivatives with aliphatic amino substituents were more potent anticonvulsants compared to those with aromatic amino groups. researchgate.net

The search for new anticonvulsant agents is driven by the need for more effective and safer treatments for epilepsy. researchgate.net The evaluation of novel heterocyclic compounds, including various naphthyridine derivatives, is a key strategy in this endeavor. uj.edu.plsapub.org

Table 2: Anticonvulsant Activity of Selected Naphthyridine Derivatives

| Compound Series | Test Model | Activity | Reference |

|---|---|---|---|

| 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines | PTZ-induced seizures | 60-80% protection at 50 mg/kg for active compounds | nih.gov |

| Aminopropyloxy 1,8-naphthyridines | PTZ-induced seizures | Aliphatic amino derivatives showed higher potency | researchgate.net |

| Pyrazolo[3,4-c]-2,7-naphthyridines with diphenylmethylpiperazine | PTZ-induced seizures | High anticonvulsant activity, surpassing ethosuximide | researchgate.net |

The antagonism of the histamine (B1213489) H1 receptor is the mechanism of action for antihistamine drugs, which are widely used to treat allergic conditions. wikipedia.org While the primary focus of this compound research has not been on antihistaminic activity, the broader field of heterocyclic chemistry has produced numerous H1 receptor antagonists.

First-generation antihistamines often possess a diarylalkylamine framework and are known to interact with other receptors, leading to side effects. auburn.edu Second-generation antihistamines were developed to be more selective for the H1 receptor and have fewer side effects. auburn.edu

Some H1 receptor antagonists also exhibit other pharmacological effects, such as inhibiting the release of histamine from mast cells, which contributes to their anti-allergic properties. biomolther.org The structural features of many H1 antagonists include two aryl groups that can adopt a non-coplanar conformation, which is considered important for optimal receptor binding. auburn.edu

While there is no specific information in the provided context directly linking this compound derivatives to H1 receptor antagonism, the structural diversity of the naphthyridine core suggests that it could be a scaffold for developing compounds with a wide range of pharmacological activities, potentially including antihistaminic effects. The exploration of naphthyridine derivatives for various biological targets is an ongoing area of medicinal chemistry research. researchgate.netresearchgate.net

Adrenoceptor Antagonism

Derivatives of the broader naphthyridine class have been investigated for their adrenoceptor antagonism. researchgate.netgrafiati.com While specific studies focusing solely on this compound derivatives are not extensively detailed in the provided results, the general class of 1,8-naphthyridine derivatives has shown potential in this area. grafiati.comresearchgate.net For instance, certain 1,8-naphthyridine derivatives have been identified as adrenoceptor antagonists, suggesting that the naphthyridine core can be a valuable template for designing molecules that modulate the adrenergic system. grafiati.comresearchgate.net

Cardiovascular System Effects

Naphthyridine derivatives have shown a range of effects on the cardiovascular system. researchgate.net These compounds are recognized for their potential in treating cardiovascular diseases. google.com

Several naphthyridine derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation. nih.govresearchgate.net A study on a series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives demonstrated notable in vitro inhibition of human platelet aggregation induced by arachidonate, collagen, and ADP. nih.gov Specifically, compounds with a morpholinyl or piperidinyl group at the 2-position and a chloro or methoxy (B1213986) group at the 7-position of the 1,8-naphthyridine ring showed enhanced activity. nih.gov Two compounds, in particular, were found to significantly increase cyclic AMP levels without directly involving the adenylyl cyclase system. nih.gov

| Compound Type | Inducing Agent | Activity |

| 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives | Arachidonate, Collagen | Remarkable, similar to indomethacin |

| 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives | ADP | Significant activity in one compound |

Hormonal Diseases

Derivatives of 1,5-naphthyridine have been explored for their potential in treating hormonal diseases. mdpi.com A notable area of research involves the development of inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a promising therapeutic target for diabetes. mdpi.com Certain 1,5-naphthyridine derivatives have demonstrated potent activity in promoting human β-cell replication with reduced cytotoxicity, highlighting a potential avenue for developing new treatments for diabetes. mdpi.com

Gastric Antisecretory Properties

The gastric antisecretory properties of naphthyridine derivatives have been a subject of investigation. researchgate.netgrafiati.comresearchgate.net While the initial search results point to this activity within the broader class of 1,8-naphthyridine derivatives, specific data on this compound derivatives is limited. researchgate.netgrafiati.comresearchgate.net However, research on other prostaglandin (B15479496) analogues has demonstrated that modifications to the chemical structure can lead to potent and long-acting inhibition of gastric acid secretion. nih.gov

αvβ3 Antagonism

Derivatives of naphthyridines have been identified as antagonists of the αvβ3 integrin, a receptor involved in various pathological processes. researchgate.netgrafiati.comresearchgate.net The design of small-molecule antagonists targeting this integrin is a promising area of therapeutic research. nih.gov Key intermediates for the synthesis of these antagonists often include 5,6,7,8-tetrahydro-1,8-naphthyridine fragments. acs.org Research has focused on developing RGD-mimetics with a cyclobutane (B1203170) core to achieve high affinity for αvβ3. nih.govrsc.org One such naphthyridine derivative demonstrated significant effectiveness in preventing cell invasion, a crucial step in tumor progression. nih.gov

| Compound Class | Target | Activity |

| Naphthyridine Derivatives | αvβ3 Integrin | Antagonism, Inhibition of cell invasion |

| Cyclobutane-based RGD-mimetics with tetrahydronaphthyridine sidechains | αvβ3 Integrin | Effective antagonists |

β3 Antagonism

Naphthyridine derivatives have also been investigated for their role as β3 antagonists. researchgate.netgrafiati.comresearchgate.net One specific derivative, (R)-1-(2-methyl-pyrimidin-5-yl)-7-(5,6,7,8-tetrahydro- researchgate.netgoogleapis.com-naphthyridin-2-yl)-hept-1-en-3-ol, has been noted in the context of β3 antagonism for potential use in the prevention and treatment of osteoporosis. molaid.com

Phosphodiesterase 4 (PDE4) Inhibition

Certain derivatives of the broader 1,8-naphthyridine class, to which 1,5-naphthyridines are related, have been identified as inhibitors of phosphodiesterase 4 (PDE4). researchgate.netresearchgate.net PDE4 is an enzyme responsible for the hydrolytic degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. google.com Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can modulate a range of physiological responses. While the broader class of naphthyridines has shown potential as PDE4 inhibitors, specific and detailed research focusing solely on this compound derivatives in this capacity is less extensively documented in the public domain. The development of selective PDE4 inhibitors remains an active area of research for conditions like asthma and chronic obstructive pulmonary disease. google.com

Adenosine Receptor Agonistic Activity

Naphthyridine derivatives have also been investigated for their interaction with adenosine receptors. researchgate.netresearchgate.net Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors involved in numerous physiological processes. nih.govmdpi.com Agonistic activity at these receptors can trigger various cellular responses.

Research into adenosine derivatives has shown that modifications to the purine (B94841) ring system, which shares structural similarities with the naphthyridine core, can significantly influence receptor affinity and selectivity. For instance, the presence of a nitrogen atom at certain positions is not always critical for A1 receptor-mediated actions. d-nb.info While the general class of naphthyridines has been associated with adenosine receptor agonistic activity, specific studies detailing the activity of this compound derivatives are not extensively available. However, related research on other heterocyclic systems provides insights. For example, a series of 1,3,5-triazine (B166579) derivatives have been developed as ligands for A1 and A3 adenosine receptors, demonstrating that the scaffold can be modified to achieve desired receptor interactions. mdpi.com

DNA Stabilizing Activity

The ability of certain compounds to interact with and stabilize DNA is a key mechanism in cancer chemotherapy. Some naphthyridine derivatives have been explored for their DNA stabilizing properties. researchgate.netresearchgate.net This activity often involves the inhibition of enzymes like topoisomerase I (TopI), which is crucial for DNA replication and transcription. encyclopedia.pubresearchgate.net Inhibition of TopI leads to the accumulation of DNA strand breaks and ultimately, cell death. researchgate.net

Fused 1,5-naphthyridine derivatives, such as benzo[b] acs.orgresearchgate.netnaphthyridines, have been identified as TopI inhibitors. encyclopedia.pub These compounds can bind to DNA and inhibit the enzymatic activity of TopI. encyclopedia.pub The development of such compounds provides a promising avenue for the discovery of new anticancer agents. nih.govdoi.org

Structure-Activity Relationships (SAR) of this compound Derivatives

The biological activity of 1,5-naphthyridine derivatives is highly dependent on the nature and position of substituents on the naphthyridine core. acs.orgnih.gov

Influence of Substituents on Biological Activity (e.g., at C-2, C-7, C-8 positions)

Systematic modifications of the 1,5-naphthyridine scaffold have provided valuable insights into the structure-activity relationships (SAR) of these compounds.